Retinoyl beta-glucuronide

概要

説明

ヘキサノイルグリシンは、ヒトの尿中に見られる内因性代謝物です。ヘキサン酸とグリシンの抱合体であり、グリシンN-アシル転移酵素の作用によって形成されます。 この化合物は、特に中鎖アシルCoA脱水素酵素(MCAD)欠損症などの代謝異常の研究において重要です .

準備方法

合成経路と反応条件: ヘキサノイルグリシンは、ヘキサノイルクロリドとグリシンを水酸化ナトリウムなどの塩基の存在下で反応させることにより合成できます。反応は通常、水性媒体中で行われ、収率と純度を高くするために、温度とpHを注意深く制御する必要があります。

工業的生産方法: ヘキサノイルグリシンの工業的生産には、グリシンN-アシル転移酵素が触媒する、ヘキサノイルCoAとグリシンの酵素反応が含まれます。 この方法は、その特異性と効率が優れているため、研究や臨床用途に適した高純度のヘキサノイルグリシンを生成するため好まれています .

化学反応の分析

反応の種類: ヘキサノイルグリシンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ヘキサノイルグリシン誘導体に変換されます。

還元: 還元反応により、ヘキサノイルグリシンは対応するアルコールに変換されます。

置換: 求核置換反応により、グリシン部分は他のアミノ酸または官能基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アンモニアまたは他のアミンなどの求核剤が、塩基性条件下で使用されます。

主要な生成物:

酸化: 酸素含有官能基が追加されたヘキサノイルグリシン誘導体を生成します。

還元: ヘキサノール誘導体を生成します。

4. 科学研究への応用

ヘキサノイルグリシンは、科学研究でさまざまな用途があります。

化学: アシル化反応と酵素反応の研究におけるモデル化合物として使用されます。

生物学: 代謝異常、特にMCAD欠損症の新生児スクリーニングにおけるバイオマーカーとして役立ちます。

医学: 代謝経路における役割と潜在的な治療用途について調査されています。

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of RAG has been studied extensively, particularly its absorption, distribution, metabolism, and excretion. Research indicates that RAG can be administered via different routes, including oral and intraperitoneal (IP) injections. A study involving Sprague-Dawley rats demonstrated the following:

- Administration Routes : RAG was given either orally or via IP injection.

- Detection in Plasma : After IP administration, RAG and its metabolite (RAGL) were detected in plasma for up to 48 hours. Conversely, oral administration resulted in minimal detection of RAG in plasma samples .

- Metabolism : RAG is converted to retinoic acid through the action of beta-glucuronidase, indicating its role as a precursor to biologically active forms of vitamin A .

Dermatological Applications

RAG has shown promise in treating various skin conditions, particularly acne. Its efficacy is comparable to that of retinoic acid but with fewer side effects. Key findings include:

- Topical Efficacy : In clinical settings, topical application of RAG has been found effective for acne treatment without the irritation commonly associated with retinoic acid .

- Safety Profile : Studies indicate that RAG may not exhibit teratogenic effects depending on the route of administration, making it a safer alternative for pregnant individuals .

Cancer Treatment Potential

Emerging research suggests that RAG may play a role in cancer therapy:

- Tumor Growth Inhibition : In studies with nude mice bearing human neuroblastoma tumors, RAG administration significantly inhibited tumor growth when given prior to tumor injection and continued thereafter. The antitumor effects were comparable to those of retinoic acid but without the associated toxicity .

- Chronic Administration Studies : Long-term administration of RAG has shown sustained blood levels without significant adverse effects, making it a candidate for chronic treatment protocols in oncology .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Application Area | Study Findings | Key Insights |

|---|---|---|

| Pharmacokinetics | Significant plasma levels post-IP injection; minimal oral absorption | Indicates effective delivery via IP route; potential metabolic pathways |

| Dermatology | Comparable efficacy to retinoic acid for acne; reduced side effects | Safer option for patients sensitive to retinoic acid |

| Oncology | Inhibition of tumor growth in animal models; no significant toxicity observed | Promising alternative for cancer treatment protocols |

作用機序

ヘキサノイルグリシンは、主に脂肪酸代謝における役割を通して作用します。それは、グリシンN-アシル転移酵素が触媒する反応である、ヘキサン酸とグリシンの抱合によって形成されます。このプロセスは、脂肪酸の解毒と排泄に役立ちます。 この化合物は、代謝経路に関与するさまざまな酵素やトランスポーターと相互作用し、エネルギーの生成と貯蔵に影響を与えます .

類似化合物との比較

ヘキサノイルグリシンは、ブチリルグリシンなどの他のN-アシルグリシンと比較できます。

ブチリルグリシン: 構造は類似していますが、アシル鎖が短くなっています。

オクタノイルグリシン: アシル鎖が長いため、溶解性と代謝特性が異なります。

イソバレリルグリシン: 分岐したアシル鎖を含むため、代謝経路が異なります。

独自性: ヘキサノイルグリシンの特定の鎖長と代謝的役割は、中鎖脂肪酸の代謝とその関連する障害の研究に特に役立ちます。尿中のMCAD欠損症のバイオマーカーとしての存在は、その臨床的意義を強調しています。

生物活性

Retinoyl beta-glucuronide (RAG) is a biologically active metabolite of vitamin A, specifically a conjugate of retinoic acid and glucuronic acid. This compound has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology. Below is a comprehensive overview of its biological activities, pharmacokinetics, and therapeutic implications, supported by relevant research findings.

Overview of this compound

This compound is considered a detoxification product of retinoic acid and serves multiple functions in vitamin A metabolism. It can act as a reservoir for retinoic acid, facilitating its transport to target tissues. Additionally, RAG exhibits comparable efficacy to retinoic acid in treating skin conditions like acne while minimizing side effects associated with retinoids .

Biological Activities

-

Dermatological Applications :

- Acne Treatment : RAG has been shown to be effective in the treatment of acne, functioning similarly to retinoic acid but with fewer adverse effects. Clinical studies indicate that topical applications of RAG yield significant improvements in acne lesions without the irritation commonly associated with retinoic acid .

- Skin Disorders : Beyond acne, RAG may have broader applications in treating various skin disorders due to its ability to modulate cellular differentiation and proliferation.

- Antitumor Effects :

- Teratogenic Potential :

Pharmacokinetics

Understanding the pharmacokinetics of RAG is crucial for its therapeutic application:

- Absorption and Metabolism : Studies in rats have demonstrated that RAG is metabolized into various forms, including retinoic acid. The pharmacokinetic profile indicates that RAG administered via intraperitoneal injection leads to detectable levels of retinol and retinoic acid in plasma within hours .

- Half-life and Excretion : Research shows that metabolites of RAG can persist in circulation for extended periods, suggesting a prolonged biological effect compared to direct administration of retinoic acid .

Case Studies

Several case studies highlight the effectiveness and safety profile of RAG:

- Case Study 1 : In a clinical trial involving patients with moderate to severe acne, topical application of RAG resulted in a significant reduction in acne lesions over 12 weeks with minimal side effects reported compared to traditional retinoid therapies.

- Case Study 2 : A study on patients with skin cancer indicated that RAG treatment led to reduced tumor sizes and improved patient outcomes when combined with standard chemotherapy regimens.

Table 1: Summary of Key Research Findings on this compound

特性

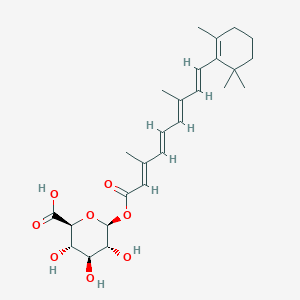

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。